3,4,5-Trichlorothiophene-2-carbonyl chloride
Overview
Description
3,4,5-Trichlorothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C5Cl4OS and a molecular weight of 249.93 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of three chlorine atoms and a carbonyl chloride group attached to the thiophene ring . This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trichlorothiophene-2-carbonyl chloride can be synthesized through the reaction of 3,4,5-trichloro-2-thiophenecarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalytic amount of dimethylformamide (DMF) . The reaction is typically carried out in 1,2-dichloroethane as the solvent at reflux temperature for about 3 hours . The reaction mixture becomes homogeneous after 1 hour of heating, and the product is obtained as an off-white powder upon cooling and removal of the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of thionyl chloride and 1,2-dichloroethane as reagents and solvents, respectively, is common in industrial organic synthesis due to their effectiveness and availability .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichlorothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water to form 3,4,5-trichloro-2-thiophenecarboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound.
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
3,4,5-Trichloro-2-thiophenecarboxylic Acid: Formed through hydrolysis.
Aldehydes and Alcohols: Formed through reduction reactions.
Scientific Research Applications
3,4,5-Trichlorothiophene-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Research: Studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 3,4,5-trichlorothiophene-2-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group . This group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorothiophene-2-carbonyl chloride
- 2,3,4-Trichlorothiophene
- 3-Chlorothiophene-2-carbonyl chloride
Uniqueness
3,4,5-Trichlorothiophene-2-carbonyl chloride is unique due to the presence of three chlorine atoms on the thiophene ring, which can influence its reactivity and the types of derivatives formed . This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
3,4,5-trichlorothiophene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl4OS/c6-1-2(7)5(9)11-3(1)4(8)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASESVIHJSOBINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1Cl)Cl)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426620 | |
Record name | 3,4,5-Trichlorothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24422-15-9 | |
Record name | 3,4,5-Trichlorothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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